Mechanistic & Structural Profiling of 4-Amino-5-Hexynoic Acid: A GABA-T Inactivation Framework
Mechanistic & Structural Profiling of 4-Amino-5-Hexynoic Acid: A GABA-T Inactivation Framework
Topic: 4-amino-5-hexynoic acid chemical structure and properties Content Type: In-depth technical guide.
[1]
Executive Technical Summary
4-Amino-5-hexynoic acid (also known as
While Vigabatrin successfully reached the clinic, 4-amino-5-hexynoic acid remains a critical reference standard in medicinal chemistry due to its distinct inactivation kinetics and higher potency in specific in vitro models. This guide details its chemical properties, the catalytic mechanism of its irreversible inhibition, and the synthetic pathways used for its production.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Structural Nomenclature
The molecule is a 6-carbon chain containing a terminal alkyne and an amine at the
-
Common Names:
-acetylenic GABA, -ethynyl GABA -
CAS Registry Number: 57659-38-8[3]
-
Molecular Formula:
[3] -
Molecular Weight: 127.14 g/mol
Stereochemistry & Bioactivity
Like Vigabatrin, 4-amino-5-hexynoic acid possesses a chiral center at the C4 position.
-
(S)-Enantiomer: The biologically active species.[4][5] It mimics the stereochemistry of L-glutamate and GABA within the enzyme active site.
-
(R)-Enantiomer: Generally inactive against GABA-T, demonstrating the high stereoselectivity of the PLP-dependent binding pocket.
Physicochemical Data Table
| Property | Value | Context |
| Physical State | Crystalline Solid | Hygroscopic powder in salt form. |
| Solubility | High (Water) | Zwitterionic nature at physiological pH. |
| pKa (COOH) | ~4.0 | Carboxylic acid deprotonation. |
| pKa ( | ~10.5 | Ammonium group deprotonation. |
| Partition Coefficient | Low LogP | Poor blood-brain barrier (BBB) penetration compared to ester prodrugs. |
| Melting Point | >200°C (decomp) | Typical for amino acid zwitterions. |
Mechanism of Action: Suicide Inhibition
The defining feature of 4-amino-5-hexynoic acid is its ability to hijack the catalytic cycle of GABA-T. Unlike competitive inhibitors, it is unreactive until processed by the enzyme—a "Trojan horse" mechanism.
The Catalytic Pathway
The inactivation proceeds via the Pyridoxal 5'-Phosphate (PLP) cofactor.[1]
-
Transimination: The inhibitor binds to the PLP-Lysine Schiff base, forming an external aldimine.
-
Proton Abstraction: The active site base (Lys-329) abstracts the
-proton (C4 of the inhibitor), initiating the normal transamination logic. -
Allene Formation: Instead of forming PMP (Pyridoxamine Phosphate), the electron density shifts to the triple bond, generating a highly reactive allenic intermediate .
-
Covalent Capture: An active site nucleophile (likely a Lysine residue) attacks the electrophilic allene/alkyne species, forming a stable covalent adduct that permanently disables the enzyme.
Pathway Visualization
The following diagram illustrates the divergence from normal GABA metabolism to irreversible inactivation.
Caption: Divergence of 4-amino-5-hexynoic acid processing from normal GABA catalysis, leading to suicide inhibition via an allenic intermediate.
Synthesis & Manufacturing Logic
The synthesis of 4-amino-5-hexynoic acid is challenging due to the need to install the terminal alkyne adjacent to a chiral amine. The classic route established by Jung and Metcalf (1975) remains the foundational logic.
Retrosynthetic Analysis
-
Key Disconnection: C4-C5 bond (installation of the ethynyl group).
-
Precursor: Glutamic acid derivatives (providing the carboxylate and amine framework).
Synthetic Protocol (Jung/Metcalf Method)
This method relies on the protection of the amine and carboxyl groups, followed by reduction and nucleophilic substitution.
-
Starting Material: L-Glutamic acid
-ester. -
Protection: The amine is protected (e.g., Boc or Cbz) and the
-carboxylate is esterified. -
Reduction: The
-ester is selectively reduced to the aldehyde. -
Ethynylation: Reaction with an ethynyl nucleophile (e.g., ethynylmagnesium bromide or lithium acetylide) introduces the triple bond.
-
Oxidation/Deprotection: Depending on the specific precursor state, re-oxidation of the alcohol (if formed) or direct deprotection yields the final amino acid.
Note: Modern asymmetric synthesis may employ Ellman's sulfinamide auxilaries to establish the chiral center directly during the addition of the propargyl group.
Caption: General synthetic workflow converting Glutamic Acid precursors to the target alkyne via reduction and nucleophilic addition.
Experimental Protocols: Enzyme Kinetics
To validate the activity of 4-amino-5-hexynoic acid, researchers must determine the kinetic parameters of inactivation (
Protocol: Spectrophotometric Coupled Assay
Objective: Measure the residual activity of GABA-T after incubation with the inhibitor.
Reagents:
-
Purified GABA-T (bacterial or mammalian source).
-
Substrates: GABA (10 mM),
-Ketoglutarate (5 mM). -
Coupling System: Succinic Semialdehyde Dehydrogenase (SSADH) + NADP+.
-
Buffer: 100 mM Pyrophosphate, pH 8.5, containing 10
M PLP.
Methodology:
-
Pre-incubation: Incubate GABA-T with varying concentrations of 4-amino-5-hexynoic acid (0, 10, 50, 100, 500
M) at 25°C. -
Aliquot Sampling: At defined time points (e.g., 0, 5, 10, 20 min), remove an aliquot of the enzyme-inhibitor mixture.
-
Activity Assay: Dilute the aliquot 1:100 into the assay mix containing GABA,
-KG, NADP+, and SSADH. -
Detection: Monitor the increase in absorbance at 340 nm (formation of NADPH).
-
Data Analysis: Plot
vs. Time to obtain . Plot vs. to determine (affinity of inhibitor) and (max rate of inactivation).
Self-Validation Check:
-
Control: The sample with 0
M inhibitor must show linear NADPH production. -
Irreversibility: Dialysis of the inactivated enzyme should NOT restore activity (confirming covalent modification).
Comparative Pharmacology: Alkyne vs. Alkene
Why is Vigabatrin (alkene) the drug, while 4-amino-5-hexynoic acid (alkyne) is the tool compound?
| Feature | 4-Amino-5-Hexynoic Acid (Alkyne) | Vigabatrin (Alkene) |
| Reactive Intermediate | Allenic anion | Enamine / Michael acceptor |
| Potency ( | Generally Higher | Moderate |
| Selectivity | Lower (Can inhibit Ornithine Aminotransferase) | High for GABA-T |
| Toxicity | Higher risk of off-target alkylation | Acceptable (though retinal toxicity exists) |
| Clinical Status | Research Tool | FDA Approved (Sabril) |
Expert Insight: The acetylene group is more reactive than the vinyl group. While this leads to faster enzyme inactivation, it also increases the likelihood of non-specific binding to other PLP-dependent enzymes (like Ornithine Aminotransferase), leading to a narrower therapeutic index [1, 3].
References
-
Jung, M. J., & Metcalf, B. W. (1975).[1] Catalytic inhibition of gamma-aminobutyric acid-alpha-ketoglutarate transaminase of bacterial origin by 4-aminohex-5-ynoic acid, a substrate analog.[1] Biochemical and Biophysical Research Communications, 67(1), 301–306.[1] Link
-
Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977). 4-Amino-hex-5-enoic acid, a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain. European Journal of Biochemistry, 74(3), 441–445. Link
-
Silverman, R. B. (1991).[1] Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid (gamma-ethynyl GABA).[1][9] Journal of the American Chemical Society, 113(24), 9329–9340. Link
-
PubChem. (n.d.). 4-Amino-5-hexynoic acid (Compound Summary). National Library of Medicine. Link
-
Elich, T. D., & Lagarias, J. C. (1988). 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants.[6][7] Plant Physiology, 88(3), 747–751. Link
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